

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pasireotide Diaspartate

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Compound of Interest

Compound Name: Pasireotide Diaspartate

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This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **pasireotide diaspartate**, a synthetic somatostatin analog. It is intended to serve as a technical resource, incorporating detailed data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics

Pasireotide diaspartate, commercially known as Signifor®, is administered as a subcutaneous injection for the treatment of Cushing's disease and acromegaly.[1][2] Its pharmacokinetic profile has been characterized in healthy volunteers and patient populations.

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption:** Following subcutaneous injection, pasireotide is rapidly absorbed, with peak plasma concentrations (Tmax) reached within 0.25 to 0.5 hours in healthy volunteers.[3] Both the maximum concentration (Cmax) and the area under the curve (AUC) are approximately dose-proportional after single and multiple doses.[4]

- **Distribution:** Pasireotide is widely distributed in the body, exhibiting a large apparent volume of distribution ($V_z/F > 100$ L).[3] It is primarily located in the plasma, and plasma protein binding is moderate at approximately 88%.[3][5]
- **Metabolism:** Pasireotide is a peptide and is not expected to be metabolized by cytochrome P450 enzymes.[1]
- **Excretion:** The primary route of elimination for pasireotide is through the feces. In a human ADME study, approximately 48.3% of the radioactive dose was recovered in feces and 7.63% in urine over the first 10 days.[3] Renal impairment is not expected to significantly affect the pharmacokinetics of pasireotide as it is minimally eliminated in the urine.[6]

Pharmacokinetic Parameters

The pharmacokinetic properties of pasireotide show differences between healthy volunteers and patients with Cushing's disease. A population PK analysis revealed that the apparent clearance (CL/F) in Cushing's disease patients was approximately 59% of that in healthy volunteers of the same age and body size.[7]

Parameter	Healthy Volunteers	Cushing's Disease Patients	Citation(s)
Tmax (Time to Peak Concentration)	0.25–0.5 hours	Not specified	[3]
Apparent Clearance (CL/F)	~7.6 L/h (Typical HV: 29 years, 61 kg LBW: 7.96 L/h)	~3.8 L/h (Typical CDP: 40 years, 49 kg LBW: 3.72 L/h)	[3][7]
Apparent Volume of Distribution (V_z/F)	>100 L	Not specified	[3]
Plasma Protein Binding	88%	88%	[3][5]
Effective Half-life	~12 hours	~12 hours	[8]

Special Populations

Hepatic Impairment: Pasireotide exposure is increased in individuals with hepatic impairment. Compared to subjects with normal hepatic function, the AUCinf was increased by 56% in those with moderate hepatic impairment (Child-Pugh B) and 42% in those with severe hepatic impairment (Child-Pugh C).[4][9] Therefore, dose adjustments are recommended for patients with moderate hepatic impairment, and use should be avoided in patients with severe hepatic impairment.[4]

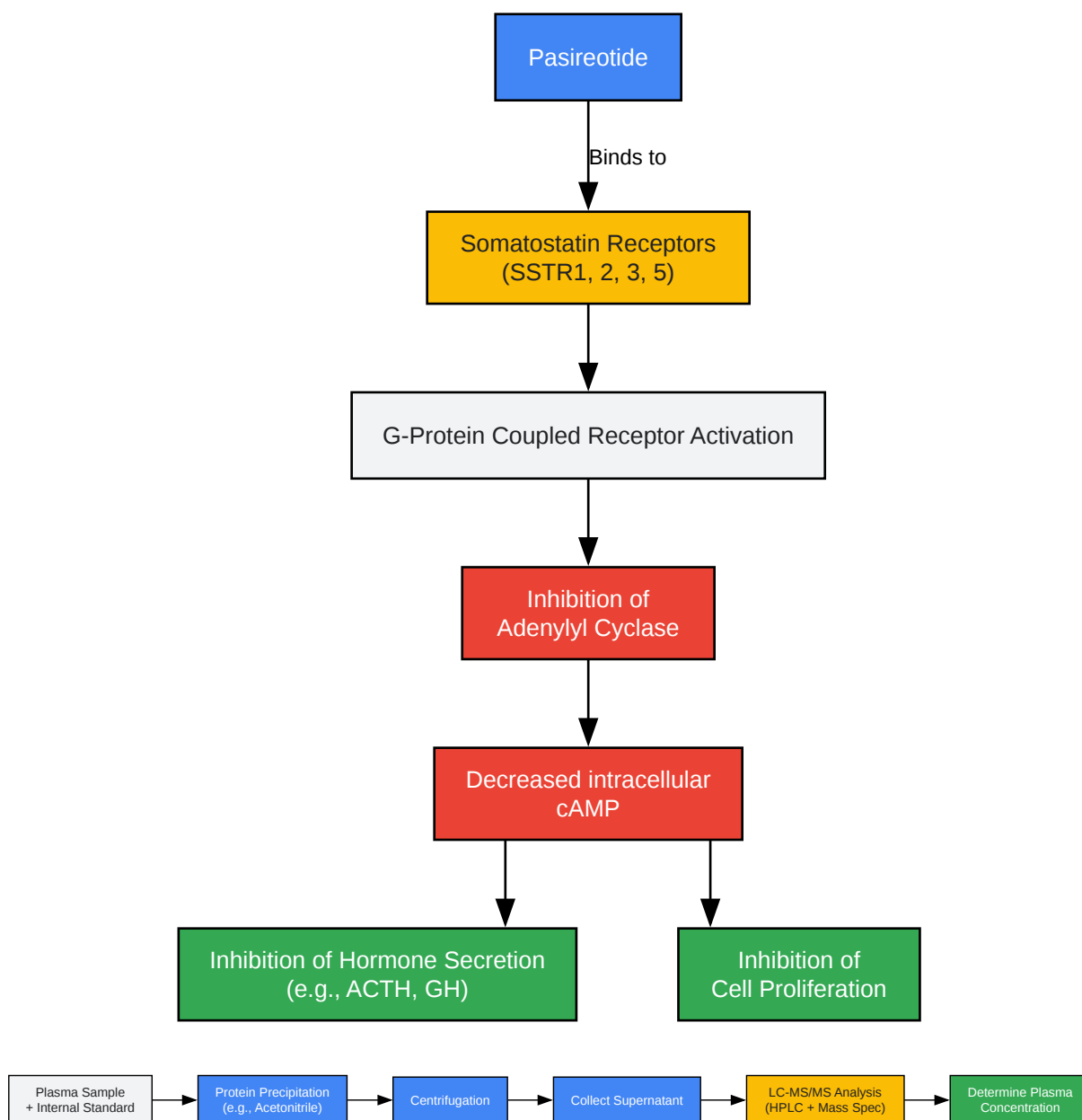
Pharmacodynamics

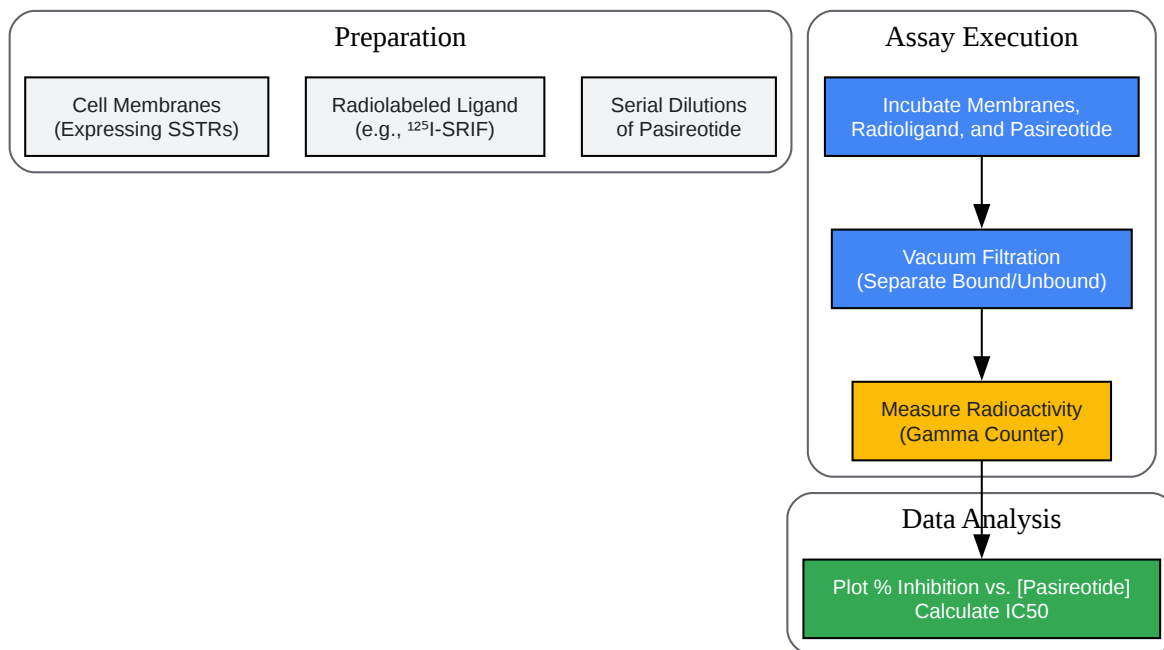
Pasireotide is a synthetic polypeptide that mimics the pharmacological activity of the natural hormone somatostatin.[6] Its therapeutic effects are mediated through its interaction with somatostatin receptors (SSTRs).

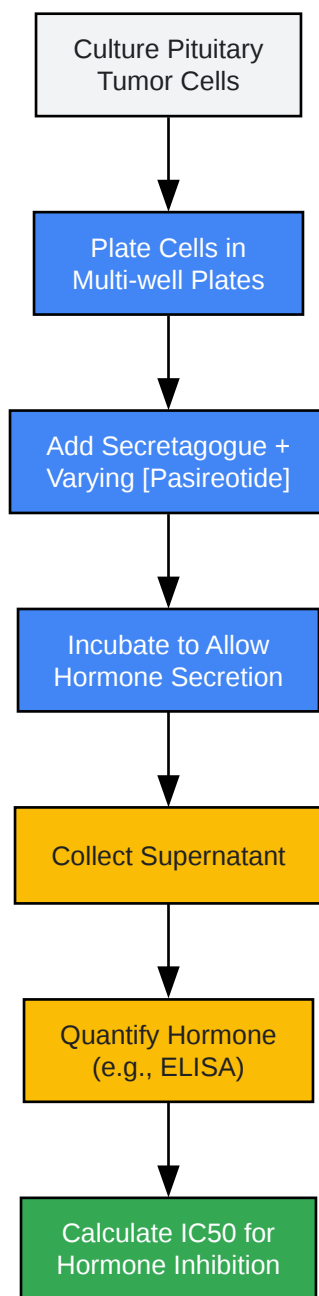
Mechanism of Action

Pasireotide exerts its effects by binding with high affinity to multiple somatostatin receptor subtypes.[1] There are five known human SSTR subtypes (hsst1-5), which are G-protein coupled receptors expressed in various tissues.[4] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This signaling cascade suppresses the secretion of various hormones and can inhibit cell proliferation.[10][11]

Unlike first-generation somatostatin analogs such as octreotide and lanreotide which primarily target SSTR2, pasireotide has a broader binding profile.[3][5] It binds with high affinity to SSTR1, SSTR2, SSTR3, and has a particularly high affinity for SSTR5.[1][11] This is clinically significant because the pituitary adenomas that cause Cushing's disease frequently overexpress SSTR5.[6] In acromegaly, the binding to both SSTR2 and SSTR5 is relevant for inhibiting the secretion of Growth Hormone (GH).[6]







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